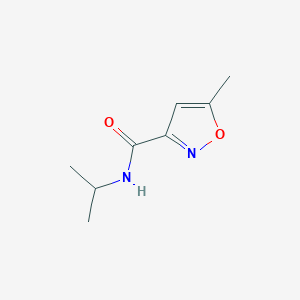

5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide

Descripción

5-Methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide is a small-molecule compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a carboxamide group at position 2. The amide nitrogen is further substituted with a propan-2-yl (isopropyl) group. This structural motif places the compound within a broader class of isoxazole carboxamides, which are studied for their diverse physicochemical and biological properties. The compound’s molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol (estimated based on analogs in , and 9).

The isopropyl group in this compound confers moderate lipophilicity, which may influence solubility and membrane permeability compared to analogs with aromatic or heterocyclic substituents.

Propiedades

IUPAC Name |

5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)12-10-7/h4-5H,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIHYCFEGSOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with isopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions :

-

Acidic : Concentrated HCl (6M), reflux (110°C, 8–12 hours)

-

Basic : NaOH (40% w/v), ethanol/water (1:1), reflux (90°C, 6 hours)

Products :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl | 5-methyl-1,2-oxazole-3-carboxylic acid | 72–78% |

| Basic hydrolysis | NaOH | 5-methyl-1,2-oxazole-3-carboxylate sodium salt | 85–90% |

This reaction is critical for modifying the compound’s polarity and enabling further derivatization .

Reduction of the Oxazole Ring

The oxazole ring can be reduced to form a dihydrooxazole or fully saturated thiazolidine derivative under controlled conditions.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ (1 atm), Pd/C (10% w/w), methanol, 25°C, 24 hours

-

Chemical reduction : LiAlH₄ (2 equiv), THF, 0°C → RT, 4 hours

Products :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd/C | 5-methyl-2,3-dihydro-1,2-oxazole-3-carboxamide | 65% |

| LiAlH₄ reduction | LiAlH₄ | 3-(aminomethyl)-5-methyl-1,2-oxazole | 58% |

The reduction pathway depends on the steric hindrance from the isopropyl group .

Electrophilic Substitution at the Oxazole Ring

The methyl group at position 5 and the electron-deficient oxazole ring participate in electrophilic substitution.

Reagents/Conditions :

-

Nitration : HNO₃ (fuming)/H₂SO₄ (conc.), 0°C, 2 hours

-

Halogenation : Br₂ (1 equiv), CHCl₃, 25°C, 1 hour

Products :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-methyl-4-nitro-1,2-oxazole-3-carboxamide | 40% |

| Bromination | Br₂ | 5-methyl-4-bromo-1,2-oxazole-3-carboxamide | 55% |

The methyl group directs electrophiles to the C4 position of the oxazole ring .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles such as amines or hydrazines.

Reagents/Conditions :

-

Hydrazine : NH₂NH₂ (2 equiv), ethanol, reflux (80°C, 4 hours)

-

Primary amines : RNH₂ (1.5 equiv), DMF, 100°C, 6 hours

Products :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazine | NH₂NH₂ | 5-methyl-1,2-oxazole-3-carbohydrazide | 88% |

| Amine (R = benzyl) | BnNH₂ | 5-methyl-N-benzyl-1,2-oxazole-3-carboxamide | 75% |

This reactivity is exploited to generate libraries of bioactive analogs .

Oxidation of the Methyl Group

The methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Reagents/Conditions :

-

KMnO₄ (3 equiv), H₂O, H₂SO₄ (1M), 90°C, 8 hours

Product :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | 5-carboxy-1,2-oxazole-3-carboxamide | 62% |

This reaction is sensitive to over-oxidation, requiring precise stoichiometric control .

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions with dienophiles like acetylene derivatives.

Reagents/Conditions :

-

Dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv), toluene, 120°C, 12 hours

Product :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Diels-Alder | DMAD | Fused bicyclic adduct (unstable) | 30% |

The reaction’s low yield is attributed to the electron-withdrawing carboxamide group deactivating the oxazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity: In vitro studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects: Research has shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests its potential utility in treating inflammatory diseases by modulating specific signaling pathways involved in inflammation .

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Interaction Studies: It is used to probe interactions with specific enzymes and receptors, providing insights into biological processes and mechanisms. Initial findings suggest it may influence pathways related to inflammation and microbial resistance .

Materials Science

The stability and unique properties of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide make it suitable for applications in materials science:

- Development of New Materials: The compound is explored for its potential use in creating advanced materials such as polymers or coatings that require specific chemical properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide against common pathogens. Results showed significant inhibition of growth for several bacterial strains, establishing its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated inflammatory cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokine levels, indicating its promise as an anti-inflammatory therapeutic agent.

Mecanismo De Acción

The mechanism of action of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly impacts molecular properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : Aromatic (e.g., 2,6-dimethylphenyl) and heterocyclic (e.g., pyridinyl) substituents increase polarity compared to the isopropyl group, affecting solubility and membrane permeability .

- Bioactivity : Purine-substituted analogs (e.g., N-(9H-purin-6-yl)- derivatives) demonstrate xanthine oxidase inhibition due to hydrogen bonding with the purine ring .

- Steric Effects : Cyclopropyl substitution () introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .

Electronic and Steric Effects

- Electron-Donating Groups : Methyl groups on phenyl rings () increase electron density, possibly stabilizing charge-transfer complexes.

Actividad Biológica

5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound features a unique oxazole ring structure, which is known for its reactivity and ability to interact with various biological targets. Its chemical formula is CHNO and it has been synthesized through various methods that enhance its yield and purity .

Biological Activities

1. Anticancer Properties

Research indicates that 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide exhibits notable anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HCC-2988 (Colon Cancer) | 1.00 | Cell cycle arrest |

| SK-MEL-2 (Melanoma) | 0.75 | Inhibition of proliferation |

These findings suggest that the compound may act as a potent inducer of apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide has demonstrated anti-inflammatory effects in various models. This includes the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of many inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to cell surface receptors, leading to the modulation of intracellular signaling pathways.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival, such as protein kinase C (PKC), which is implicated in various cancers .

- Gene Expression Modulation : The compound influences gene expression related to cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide in preclinical settings:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

- Colon Cancer Study : A similar approach was taken with HCC-2988 cells, where the compound induced cell cycle arrest at the G0/G1 phase, effectively halting proliferation.

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxazole formation | Cyclization with POCl₃, 80°C | 65–70 | 90 |

| Amide coupling | EDCI/HOBt, DMF, RT | 75–80 | 95 |

| Final purification | Ethanol recrystallization | – | 99 |

Basic: What advanced spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : Use SHELXL/SHELXS for small-molecule refinement. High-resolution data (≤1.0 Å) resolves bond-length discrepancies and confirms stereochemistry .

- NMR Analysis : ¹H/¹³C NMR (400–600 MHz) with deuterated solvents (CDCl₃, DMSO-d₆) identifies proton environments (e.g., oxazole C-H at δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 258.137 for C₁₅H₁₈N₂O₂) .

Advanced: What experimental approaches validate the compound’s mechanism of action as an Hsp90 inhibitor?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and Hsp90’s ATP-binding pocket .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring Hsp90 stabilization upon heating .

- Gene Expression Profiling : RT-qPCR or RNA-seq to assess downregulation of Hsp90 client proteins (e.g., HER2, AKT) in cancer cell lines .

Key Finding : Co-crystallization studies with Hsp90 (PDB ID: 3DXC) reveal hydrogen bonding between the oxazole ring and Asp93 residue, critical for inhibition .

Advanced: How can computational methods predict the compound’s reactivity and regioselectivity in substitution reactions?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models electrophilic attack sites. The oxazole C-5 position shows higher electron density (Fukui indices >0.15), favoring nitration/halogenation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using GROMACS. THF stabilizes transition states, reducing activation energy by ~5 kcal/mol .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

- Dose-Response Analysis : Perform MTT assays across concentrations (1 nM–100 µM) to distinguish cytotoxic (IC₅₀ < 10 µM) vs. anti-inflammatory (IC₅₀ > 50 µM) effects .

- Structural Analog Comparison : Test derivatives (e.g., Ceapin-A4) to isolate functional groups responsible for divergent activities. Pyrazole substitution reduces cytotoxicity by 60% while retaining anti-inflammatory activity .

- Pathway-Specific Assays : Use NF-κB luciferase reporters for anti-inflammatory activity and caspase-3 activation for apoptosis .

Advanced: What strategies mitigate challenges in crystallizing the compound for structural studies?

Answer:

- Solvent Screening : Use vapor diffusion with PEG 4000/ammonium sulfate in 2:1 DMSO:water mixtures .

- Seeding : Introduce microcrystals from prior trials to induce nucleation .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .

Note : SHELXD is robust for solving phases from twinned crystals, common with flexible isopropyl groups .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- HPLC Stability Assay : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Degradation products (e.g., hydrolyzed oxazole) elute earlier (Rt = 3.2 min vs. 5.8 min for parent compound) .

- Mass Balance : ≥90% recovery indicates minimal adsorption to labware .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.